5-benzyl-3-(3,4-dimethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a tricyclic scaffold comprising a pyrazole fused with a quinoline nucleus and a [1,4]dioxino ring system. Its molecular formula is C₃₁H₂₇N₃O₂ (inferred from structural analogs in and ), with an average mass of ~485.58 g/mol. Key structural features include:
- A 3,4-dimethylphenyl group at position 2.
- A benzyl substituent at position 3.
- A partially saturated [1,4]dioxino[2,3-g] ring system.
Pyrazolo[4,3-c]quinolines are pharmacologically significant, exhibiting anti-inflammatory, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
17-benzyl-14-(3,4-dimethylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-17-8-9-20(12-18(17)2)26-22-16-30(15-19-6-4-3-5-7-19)23-14-25-24(31-10-11-32-25)13-21(23)27(22)29-28-26/h3-9,12-14,16H,10-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPOXBPXJLMKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity: The 4-fluorobenzyl analog () exhibits improved metabolic stability compared to the target compound due to fluorine’s electronegativity and resistance to oxidative degradation . Amino-substituted derivatives (e.g., compound 2i in ) show enhanced anti-inflammatory activity (IC₅₀ < 1 µM) but require structural optimization to reduce cytotoxicity .
Ring System Modifications: Pyrazolo[3,4-b]quinolines () demonstrate weaker anticancer activity than pyrazolo[4,3-c] analogs, likely due to differences in ring conformation and steric hindrance . The addition of a dithiolo ring () shifts applications toward material science, highlighting the versatility of the core scaffold .
Synthetic Routes: The target compound’s synthesis likely involves reductive cyclization of α,β-unsaturated ketones (analogous to ), whereas pyrazolo[3,4-b]quinolines () are synthesized via a three-step dimedone-based protocol . C-C bond cleavage during cyclization () is a critical challenge in pyrazolo[4,3-c]quinoline synthesis, requiring precise reaction control .
Therapeutic Potential: The target compound’s benzyl and dimethylphenyl groups may enhance binding to hydrophobic pockets in inflammatory or oncogenic targets (e.g., COX-2 or iNOS), as seen in related derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
